molecular formula C25H29N3O5 B11396938 N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B11396938
M. Wt: 451.5 g/mol
InChI Key: FCMHMZSBSLQYRM-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, cyclohexyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid .

Scientific Research Applications

N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and oxadiazole moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and oxadiazoles, such as:

  • N-cyclohexyl-3,4-dimethoxybenzamide
  • 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

What sets N-cyclohexyl-3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-cyclohexyl-3,4-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C25H29N3O5/c1-30-20-12-9-17(10-13-20)24-26-23(33-27-24)16-28(19-7-5-4-6-8-19)25(29)18-11-14-21(31-2)22(15-18)32-3/h9-15,19H,4-8,16H2,1-3H3

InChI Key

FCMHMZSBSLQYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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